

# Comparative Analysis of Substituted Quinoline-3-Methanol Derivatives: A Spectroscopic Guide

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## Compound of Interest

Compound Name: (2-chloro-6-methylquinolin-3-yl)methanol

Cat. No.: B187100

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A detailed examination of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **(2-chloro-6-methylquinolin-3-yl)methanol** and its structural analogs, (2-chloro-6-methoxyquinolin-3-yl)methanol and (2-chloro-8-methylquinolin-3-yl)methanol, is presented. This guide provides a comprehensive comparison of their spectroscopic signatures, supported by detailed experimental protocols for their synthesis and characterization, to aid researchers in the fields of medicinal chemistry and drug development.

This report offers a valuable resource for scientists engaged in the synthesis and characterization of quinoline-based compounds. By presenting a side-by-side comparison of the NMR spectra of three closely related quinoline-3-methanol derivatives, this guide facilitates the identification and structural elucidation of these important heterocyclic scaffolds. The inclusion of detailed experimental procedures further enhances its utility as a practical laboratory reference.

## Spectroscopic Data Comparison

The  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy data for the title compound, **(2-chloro-6-methylquinolin-3-yl)methanol**, and its selected analogs are summarized in the tables below. The data was acquired in deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

## $^1\text{H}$ NMR Data

Compound	H4 (s)	H5 (d)	H7 (dd)	H8 (d)	-CH <sub>2</sub> OH (s)	-CH <sub>3</sub> (s)	-OCH <sub>3</sub> (s)	Aromatic Protons (m)
(2-chloro-6-methylquinolin-3-yl)methanol	8.05	7.85	7.55	7.40	4.85	2.50	-	-
(2-chloro-6-methoxyquinolin-3-yl)methanol	8.03	7.88	7.35	7.20	4.86	-	3.90	-
(2-chloro-8-methylquinolin-3-yl)methanol	8.01	7.75	7.45	-	4.88	2.75	-	7.30-7.40

Table 1: <sup>1</sup>H NMR Chemical Shifts (ppm) of Substituted Quinoline-3-Methanol Derivatives in CDCl<sub>3</sub>.

## 13C NMR Data

Compound	C2	C3	C4	C4a	C5	C6	C7	C8	C8a	CH <sub>2</sub> OH	CH <sub>3</sub>	OC <sub>H</sub> <sub>3</sub>
(2-chloro-6-methylphenyl)methanol	150.5	133.0	138.0	146.5	127.0	136.5	131.0	128.0	125.5	62.5	21.5	-
(2-chloro-6-methylphenyl)methanol	150.2	132.8	137.5	143.0	105.0	158.0	123.0	129.0	126.0	62.6	-	55.6
(2-chloro-8-methylphenyl)methanol	150.8	133.5	137.8	146.0	126.5	129.5	126.0	135.0	124.0	62.3	18.0	-

3-  
yl)m  
etha  
nol

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Table 2:  $^{13}\text{C}$  NMR Chemical Shifts (ppm) of Substituted Quinoline-3-Methanol Derivatives in  $\text{CDCl}_3$ .

## Experimental Protocols

### Synthesis of (2-chloro-6-methylquinolin-3-yl)methanol

The synthesis of **(2-chloro-6-methylquinolin-3-yl)methanol** is achieved through a two-step process starting from 4-methylaniline.

#### Step 1: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

A solution of 4-methylaniline (10.7 g, 0.1 mol) in N,N-dimethylformamide (DMF, 50 mL) is cooled to 0°C. Phosphorus oxychloride ( $\text{POCl}_3$ , 27.5 g, 0.18 mol) is added dropwise while maintaining the temperature below 10°C. The reaction mixture is then heated at 80°C for 4 hours. After cooling to room temperature, the mixture is poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-chloro-6-methylquinoline-3-carbaldehyde as a yellow solid.

#### Step 2: Reduction to (2-chloro-6-methylquinolin-3-yl)methanol

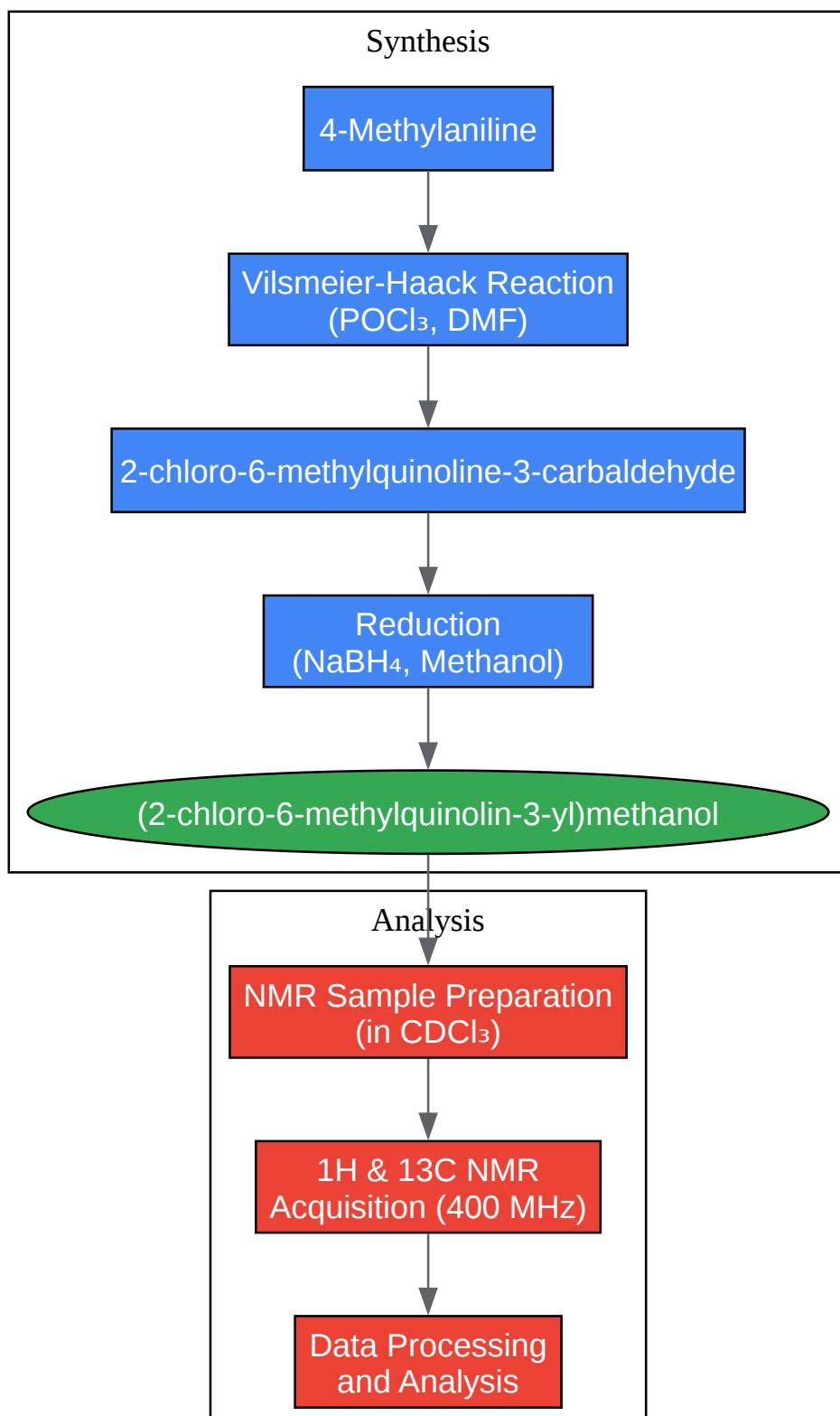
To a solution of 2-chloro-6-methylquinoline-3-carbaldehyde (10.3 g, 0.05 mol) in methanol (100 mL), sodium borohydride ( $\text{NaBH}_4$ , 2.8 g, 0.075 mol) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) affords **(2-chloro-6-methylquinolin-3-yl)methanol** as a white solid.

## NMR Sample Preparation and Analysis

Approximately 10-20 mg of the synthesized compound is dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer.

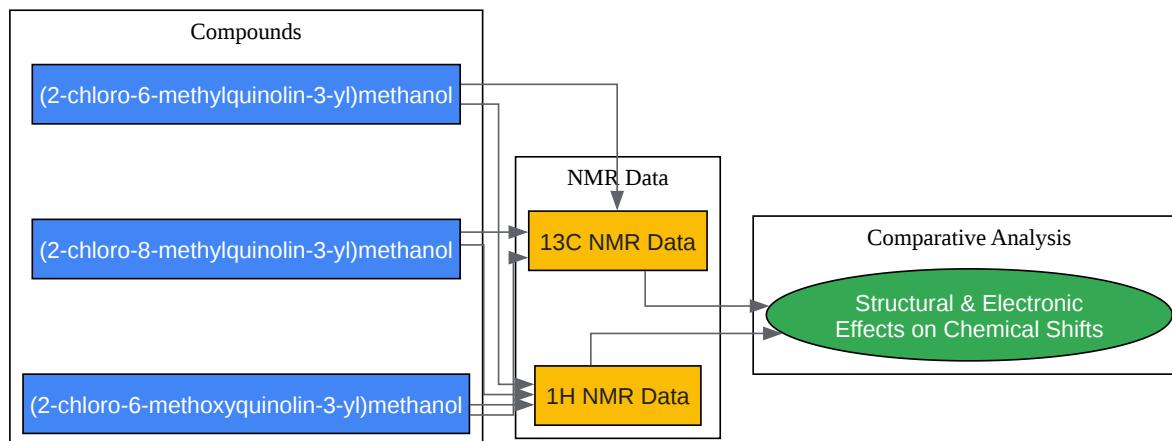
## Visualized Workflows

The experimental workflow for the synthesis and analysis, along with the logical relationship for data comparison, are illustrated below using Graphviz diagrams.



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Diagram 1: Synthesis and NMR Analysis Workflow.



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Diagram 2: Logical Flow for Data Comparison.

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